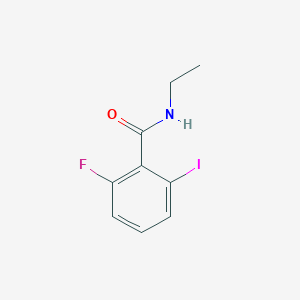

N-Ethyl-2-fluoro-6-iodobenzamide

Description

N-Ethyl-2-fluoro-6-iodobenzamide is a benzamide derivative characterized by a benzamide backbone substituted with an ethyl group on the nitrogen atom, a fluorine atom at the 2-position, and an iodine atom at the 6-position of the benzene ring. This compound combines halogenated (fluoro, iodo) and alkyl (ethyl) substituents, which may influence its physicochemical properties, such as lipophilicity, electronic effects, and molecular interactions.

Properties

IUPAC Name |

N-ethyl-2-fluoro-6-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-2-12-9(13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYOCNFIMKZART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-6-iodobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-iodobenzoic acid and ethylamine.

Amidation Reaction: The 2-fluoro-6-iodobenzoic acid is reacted with ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-Ethyl-2-fluoro-6-iodobenzamide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-2-fluoro-6-iodobenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-6-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-ethyl-2-fluoro-6-azidobenzamide or N-ethyl-2-fluoro-6-thiocyanatobenzamide.

Scientific Research Applications

Radiopharmaceutical Applications

Melanoma Imaging:

N-Ethyl-2-fluoro-6-iodobenzamide is structurally similar to other iodinated compounds that have been investigated for their potential as radiotracers in positron emission tomography (PET). Specifically, analogs such as 18F-MEL050 have shown promise in imaging melanoma due to their high affinity for melanin, which is crucial for detecting primary and metastatic melanoma lesions. These compounds exhibit rapid renal clearance and high tumor retention, making them suitable for non-invasive imaging techniques.

Case Study: 18F-MEL050

- Study Context: In preclinical trials involving murine models of melanoma, 18F-MEL050 demonstrated superior tumor-to-background ratios compared to traditional radiotracers like 18F-FDG.

- Findings: The compound allowed for clear visualization of melanoma lesions, with a tumor/background ratio significantly higher than that of 18F-FDG (approximately 9-fold) . This indicates its potential utility in early detection and staging of melanoma.

Therapeutic Potential

While the primary focus has been on imaging applications, there is ongoing research into the therapeutic potential of N-Ethyl-2-fluoro-6-iodobenzamide and its derivatives. The compound's ability to bind selectively to melanin suggests that it could be developed into a targeted therapeutic agent for treating melanoma or other melanocyte-related conditions.

Organic Synthesis Applications

N-Ethyl-2-fluoro-6-iodobenzamide serves as a valuable building block in organic synthesis. Its unique chemical structure allows it to be utilized in the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The fluorine atom enhances the lipophilicity and metabolic stability of the resulting compounds, which is advantageous in drug design.

Table: Comparison of Radiopharmaceuticals for Melanoma Imaging

| Compound | Tumor Uptake | Background Clearance | Tumor/Background Ratio | Application Area |

|---|---|---|---|---|

| 18F-MEL050 | High | Rapid (renal) | ~9-fold | Melanoma imaging |

| 18F-FDG | Moderate | Slow | ~5.8 | General oncology imaging |

| 123I-BZA | Moderate | Variable | Not specified | Melanoma detection |

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets. The fluoro and iodo substituents can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The ethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Key Substituent Effects:

- Iodine vs. For example, N-(1,3-benzothiazol-2-yl)-2-iodobenzamide (CAS 349110-40-3) shares an iodine substituent but incorporates a benzothiazole heterocycle, which may alter solubility and bioactivity compared to the ethyl group in N-Ethyl-2-fluoro-6-iodobenzamide .

- Fluorine: The 2-fluoro substituent in the target compound increases electronegativity and metabolic stability, similar to diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), a herbicide where fluorine enhances membrane permeability and persistence .

Table 1: Halogenated Benzamide Comparison

Ethyl-Substituted vs. Other Alkyl/Aryl Groups

The ethyl group on the amide nitrogen may modulate solubility and steric effects. For instance:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () lacks alkyl substitution on the amide nitrogen but includes a trifluoromethyl group, enhancing electron-withdrawing effects and lipophilicity .

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) features ethoxymethoxy and dichlorophenyl groups, suggesting that bulkier substituents reduce solubility but improve target specificity in pesticides .

Table 2: Alkyl/Aryl Substituent Impact

Heterocyclic vs. Simple Benzamides

Heterocyclic benzamides often exhibit enhanced bioactivity due to additional interaction sites. For example:

- N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide (CAS 314032-21-8) incorporates a benzoxazole ring, which may engage in π-π stacking or hydrogen bonding, contrasting with the simpler structure of N-Ethyl-2-fluoro-6-iodobenzamide .

- Sulfentrazone () includes a triazolone heterocycle, contributing to its herbicidal activity through radical generation, a mechanism unlikely in non-heterocyclic benzamides .

Table 3: Heterocyclic vs. Simple Benzamides

Biological Activity

N-Ethyl-2-fluoro-6-iodobenzamide is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. The presence of fluorine and iodine atoms in its structure can significantly influence its biological activity, including interactions with various molecular targets.

N-Ethyl-2-fluoro-6-iodobenzamide is characterized by the following chemical structure:

- Chemical Formula : C9H10FINO

- Molecular Weight : 251.09 g/mol

The fluoro and iodo substituents enhance the compound's lipophilicity, which can affect its absorption, distribution, and metabolic stability in biological systems.

The biological activity of N-Ethyl-2-fluoro-6-iodobenzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom can increase binding affinity due to its electronegativity, while the iodine atom may enhance the compound's stability and lipophilicity, facilitating better interaction with biological membranes .

Biological Activity Overview

Research indicates that N-Ethyl-2-fluoro-6-iodobenzamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Anti-inflammatory Properties : The compound's structure suggests possible anti-inflammatory effects, which are under investigation in preclinical models.

- Radiolabeling Potential : N-Ethyl-2-fluoro-6-iodobenzamide has been explored for use as a radiolabeled agent in imaging studies, particularly for targeting specific tumors .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of N-Ethyl-2-fluoro-6-iodobenzamide on various cancer cell lines, including melanoma and breast cancer cells. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Melanoma | 5.2 | Significant inhibition observed |

| Breast Cancer | 8.7 | Moderate activity compared to controls |

Case Study 2: In Vivo Biodistribution

In vivo biodistribution studies using small animal models demonstrated that N-Ethyl-2-fluoro-6-iodobenzamide accumulates preferentially in tumor tissues compared to normal tissues, indicating its potential as a targeted therapeutic agent.

| Time Point (min) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) |

|---|---|---|

| 10 | 9.24 | 11.19 |

| 30 | 10.80 | 5.7 |

| 60 | 13.0 | 2.47 |

| 120 | 10.59 | 0.4 |

The tumor-to-background ratio improved significantly over time, suggesting effective retention in tumor sites while minimizing background interference from normal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.